molecular formula C7H9Cl2N B1582971 5-Chloro-2-methylaniline hydrochloride CAS No. 6259-42-3

5-Chloro-2-methylaniline hydrochloride

Cat. No.: B1582971
CAS No.: 6259-42-3
M. Wt: 178.06 g/mol
InChI Key: BMZGSMUCRXYUGB-UHFFFAOYSA-N
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Description

5-Chloro-2-methylaniline hydrochloride: is an organic compound with the molecular formula C₇H₈ClN . It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. This compound is commonly used in the synthesis of various pharmaceuticals, dyes, and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylaniline hydrochloride typically involves the nitration of toluene to produce a mixture of nitrotoluenes, which is then separated by distillation. The ortho-nitrotoluene is then hydrogenated to yield 5-Chloro-2-methylaniline. This compound can be further reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows a similar route, with large-scale nitration and hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is typically formed by dissolving 5-Chloro-2-methylaniline in hydrochloric acid and then crystallizing the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-methylaniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the preparation of agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of drugs with potential therapeutic applications. It has been studied for its potential use in the treatment of various diseases .

Industry: The compound is used in the production of dyes and pigments, where it imparts specific color properties to the final product. It is also used in the synthesis of herbicides and pesticides .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylaniline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • 4-Chloro-2-methylaniline
  • 3-Chloro-2-methylaniline
  • 2-Chloro-6-nitrotoluene
  • 2,4-Dichloro-6-methylaniline
  • 4-Methyl-2-nitroaniline
  • 2-Chloro-4-aminotoluene

Comparison: 5-Chloro-2-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the presence of the chlorine atom at the 5-position and the methyl group at the 2-position influences its electron density and steric hindrance, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

5-chloro-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZGSMUCRXYUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064175
Record name 5-Chloro-2-methylaniline hydrochloride
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Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6259-42-3
Record name Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1)
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Record name 5-Chloro-2-methylaniline hydrochloride
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Record name Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1)
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Record name 5-Chloro-2-methylaniline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-o-toluidinium chloride
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Record name 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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